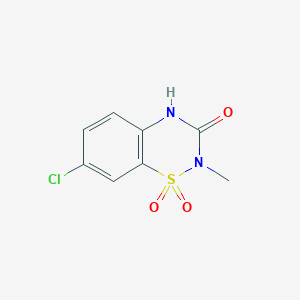
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorobenzyl group attached to a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid.
Reduction: 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-aminobutanoate
Comparison: Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H14Cl2O3 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3 |
Clé InChI |
BVUINQONSVTZGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridin-2-yl-6-pyridin-4-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B8294965.png)
![4-methyl-1H-furo[3,4-b]indole-1,3(4H)-dione](/img/structure/B8294967.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8294971.png)









